N-(2-methylpropyl)quinolin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-(2-methylpropyl)quinolin-5-amine |
InChI |
InChI=1S/C13H16N2/c1-10(2)9-15-13-7-3-6-12-11(13)5-4-8-14-12/h3-8,10,15H,9H2,1-2H3 |
InChI Key |
UOXCQVNQVGRHGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Synthesis of N 2 Methylpropyl Quinolin 5 Amine
Retrosynthetic Dissection of the N-(2-methylpropyl)quinolin-5-amine Molecular Architecture
Retrosynthetic analysis provides a logical framework for planning the synthesis by breaking down the target molecule into simpler, more readily available precursors. For this compound, two primary disconnections are considered.
The most straightforward disconnection is at the exocyclic carbon-nitrogen bond (C-N bond), which separates the 2-methylpropyl group from the quinoline (B57606) core. This leads to two key precursors: quinolin-5-amine and a suitable 2-methylpropyl electrophile, such as 2-methylpropyl bromide (isobutyl bromide). This approach focuses on forming the final N-C bond in the last step of the synthesis. youtube.comyoutube.com
A more fundamental disconnection involves breaking the bonds that form the quinoline ring itself. This approach breaks the molecule down into simpler aromatic and aliphatic building blocks. For instance, the quinoline ring can be disconnected via strategies analogous to classical quinoline syntheses, leading back to precursors like a substituted aniline (B41778) and a three-carbon component like glycerol (B35011) or an α,β-unsaturated aldehyde. pharmaguideline.comuop.edu.pkyoutube.com
Precursor Synthesis and Quinoline Ring Formation Strategies
The synthesis of the crucial precursor, quinolin-5-amine, relies on well-established methods for forming the quinoline ring, followed by functional group manipulation to install the amine.
The construction of the bicyclic quinoline scaffold can be achieved through several named reactions, many of which were developed in the late 19th century and remain relevant today. organicreactions.orgnih.gov These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. slideshare.net
Skraup Synthesis : This is a classic and often harsh method that involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comuop.edu.pk For a 5-substituted quinoline, a meta-substituted aniline would be used as the starting material. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring. uop.edu.pkresearchgate.net
Doebner-von Miller Reaction : This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or protic acid. pharmaguideline.comnih.gov It offers a more flexible approach to producing substituted quinolines.
Friedländer Synthesis : This method involves the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). pharmaguideline.comorganicreactions.org While versatile, it requires a pre-functionalized aniline derivative. Modern variations utilize microwave irradiation to improve efficiency and offer a greener alternative. nih.govmdpi.com
Combes Quinoline Synthesis : This reaction condenses an arylamine with a 1,3-dicarbonyl compound under acidic conditions to form a β-amino enone intermediate, which is then cyclized with heat. pharmaguideline.comslideshare.net
Table 1: Comparison of Classical Quinoline Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents | General Outcome |
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Unsubstituted or benzene-ring substituted quinolines. pharmaguideline.comuop.edu.pk |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | HCl or Lewis Acid | Alkyl or aryl substituted quinolines. pharmaguideline.com |
| Friedländer | 2-Aminobenzaldehyde/Ketone, Carbonyl with α-methylene | Acid or Base Catalyst | 2- and 3-substituted quinolines. organicreactions.orgnih.gov |
| Combes | Arylamine, 1,3-Dicarbonyl Compound | Acid Catalyst | Substituted quinolines. pharmaguideline.com |
Once the quinoline ring is formed, the next critical step is the introduction of the amine group at the C5 position. The most common and direct route begins with the nitration of quinoline itself.
Electrophilic nitration of quinoline using a mixture of fuming nitric acid and fuming sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline . uop.edu.pk These isomers are produced because electrophilic substitution on the quinoline ring is favored at the C5 and C8 positions of the benzene-like ring. uop.edu.pk After separation of the isomers, the 5-nitroquinoline is subjected to a reduction reaction. A variety of reducing agents can be employed for this transformation, such as tin (Sn) and hydrochloric acid (HCl), or catalytic hydrogenation using catalysts like palladium or platinum. uop.edu.pk This reduction converts the nitro group (-NO₂) into the desired primary amine group (-NH₂), yielding quinolin-5-amine .
Alternative, more modern approaches for amination exist, such as the direct amination of quinoline N-oxides or the vicarious nucleophilic substitution (VNS) of hydrogen in nitroquinolines, though these are often explored for different positions or more complex substrates. clockss.orgresearchgate.netorganic-chemistry.orgnih.gov
N-Alkylation Protocols for Incorporating the 2-methylpropyl Moiety onto Quinolin-5-amine
The final stage of the synthesis involves attaching the 2-methylpropyl (isobutyl) group to the nitrogen atom of quinolin-5-amine. This is typically achieved through nucleophilic substitution or reductive amination.
Direct N-alkylation is a common strategy where quinolin-5-amine acts as a nucleophile, attacking an alkyl halide like 2-methylpropyl bromide. wikipedia.org A significant challenge in amine alkylation is the potential for over-alkylation, where the newly formed secondary amine reacts further to form a tertiary amine. masterorganicchemistry.com Furthermore, quinolin-5-amine has two potential nucleophilic nitrogen atoms: the exocyclic amino group (at C5) and the nitrogen within the heterocyclic ring.
However, the exocyclic C5-amino group is significantly more nucleophilic and basic than the ring nitrogen, which is part of an aromatic system and has its lone pair delocalized. Therefore, alkylation occurs preferentially at the C5-amino group. To control over-alkylation, strategies such as using the amine as its hydrobromide salt and carefully selecting the base and reaction conditions can be employed to favor mono-alkylation. rsc.orgresearchgate.net The reaction generally proceeds via an S_N2 mechanism.
An alternative to direct alkylation is reductive amination . This two-step, one-pot process involves the initial condensation of quinolin-5-amine with isobutyraldehyde (B47883) (2-methylpropanal) to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. youtube.comyoutube.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) are often used because they selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde, preventing unwanted side reactions. youtube.com
Optimizing the final alkylation step is crucial for achieving a high yield of the target compound.
For direct N-alkylation , key variables include the choice of alkylating agent, solvent, base, and temperature.
Alkylating Agent : 2-methylpropyl bromide or 2-methylpropyl iodide are suitable electrophiles. Iodides are generally more reactive than bromides.
Solvent : Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective as they can dissolve the amine salt and facilitate the S_N2 reaction. researchgate.net
Base : A non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without competing in the alkylation. researchgate.net The choice and amount of base are critical for controlling the selectivity between mono- and di-alkylation.
Temperature : Reactions are often run at moderate temperatures (e.g., 20-25 °C) to prevent side reactions, including potential formylation if DMF is used as a solvent at higher temperatures. researchgate.net
Table 2: Optimization Parameters for Direct N-Alkylation
| Parameter | Options | Considerations |
| Alkylating Agent | R-Br, R-I, R-OTs | Reactivity (I > Br > OTs), availability, cost. |
| Solvent | DMF, DMSO, Acetonitrile (B52724) | Solubility of reactants, reaction rate. researchgate.net |
| Base | Triethylamine, DIPEA, K₂CO₃ | Strength, steric hindrance, solubility. Controls selectivity. researchgate.net |
| Temperature | Room Temp. to Reflux | Rate vs. side reactions. Lower temperatures can improve selectivity. researchgate.net |
For reductive amination , optimization involves the choice of reducing agent and pH control. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred reducing agents due to their selectivity and tolerance of various functional groups. The reaction is typically run in a protic solvent like methanol (B129727) or ethanol, with mild acidic conditions to promote imine formation without deactivating the amine nucleophile.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be strategically approached through both convergent and divergent pathways. The choice between these strategies depends on factors such as the availability of starting materials, desired yield, and the potential for creating a library of related compounds.
Conversely, a divergent synthesis would begin with a common precursor that is later modified to yield the target compound among other derivatives. For example, a pre-formed N-(2-methylpropyl)aniline derivative could undergo a cyclization reaction, such as the Doebner-von Miller reaction, by reacting with an α,β-unsaturated aldehyde to construct the quinoline ring system directly. This approach is particularly valuable in medicinal chemistry for generating a library of structurally related analogues for structure-activity relationship (SAR) studies.
Several classical named reactions are instrumental in forming the quinoline core and could be adapted for these pathways. nih.gov These include the Friedländer, Pfitzinger, and Conrad-Limpach syntheses, each offering different routes to access the quinoline scaffold from various precursors. mdpi.com The selection of a specific named reaction would be contingent on the substitution pattern of the available starting materials.
Table 1: Comparison of Potential Synthetic Pathways for the Quinoline Core
| Synthetic Pathway | Precursors | General Characteristics | Potential Application to Target |
|---|---|---|---|
| Convergent | Quinolin-5-amine + Isobutylating Agent | Late-stage coupling of complex fragments; efficient. | N-alkylation of pre-synthesized quinolin-5-amine with isobutyl bromide. elsevierpure.com |
| Divergent | N-isobutylaniline + Acrolein derivative | A common intermediate is used to create a library of compounds. | Doebner-von Miller reaction to form the quinoline ring on an existing N-alkylated aniline. ijpsjournal.com |
| Friedländer Synthesis | 2-aminobenzaldehyde/ketone + Carbonyl with α-methylene | Forms quinoline ring; versatile. numberanalytics.com | Condensation of 2-amino-N-isobutylbenzaldehyde with acetaldehyde. |
| Pfitzinger Reaction | Isatin (B1672199) + Carbonyl Compound | Yields quinoline-4-carboxylic acids; requires basic conditions. mdpi.com | Reaction of isatin with a ketone derived from isobutylamine. |
Multicomponent Reactions Towards this compound Scaffolds
Multicomponent reactions (MCRs) represent a highly efficient strategy for assembling complex molecules like this compound in a single synthetic operation. rsc.org These reactions combine three or more starting materials in a one-pot process, adhering to the principles of atom economy and procedural simplicity. researchgate.net
For the synthesis of the target scaffold, a hypothetical MCR could involve an appropriately substituted aniline, an aldehyde, and an alkyne. For example, a variation of the Doebner reaction, which traditionally uses an aniline, an aldehyde, and pyruvic acid, could be adapted. thieme-connect.com By using N-(2-methylpropyl)-1,3-phenylenediamine as the aniline component, the reaction could theoretically construct the quinoline ring while already having the desired N-alkyl group in place. The reaction mechanism often proceeds through the formation of an imine, followed by cyclization and aromatization to yield the quinoline product. thieme-connect.com
The use of catalysts such as Lewis acids (e.g., BF3·THF) or metal catalysts can promote these reactions, often allowing for milder conditions and accommodating a wider range of functional groups. thieme-connect.com The development of MCRs for quinoline synthesis is an active area of research, with continuous innovation promising more direct and efficient routes to diverse quinoline derivatives. rsc.org
Sustainable and Green Chemistry Aspects in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. ijpsjournal.comresearchgate.net The synthesis of this compound can be made significantly greener by incorporating several strategies.
Energy-Efficient Techniques: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. numberanalytics.com By using microwave irradiation, reaction times can be drastically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net This technique could be applied to cyclization or N-alkylation steps in the synthesis of the target molecule.
Table 2: Green Chemistry Approaches in Quinoline Synthesis
| Green Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Using microwave energy to heat the reaction. | Rapid reaction rates, reduced byproducts, improved yields. | numberanalytics.comresearchgate.net |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Reduced waste, lower energy use, improved safety. | ijpsjournal.com |
| Nanocatalysts | Using catalysts on the nanometer scale. | High surface area, superior catalytic activity, reusability. | acs.org |
| Deep Eutectic Solvents (DES) | Using a mixture of hydrogen bond donors and acceptors as a solvent. | Biodegradable, low cost, can be recycled and act as a catalyst. | researchgate.net |
| Solid Acid Catalysts | Employing reusable solid acids like Nafion. | Environmentally friendly, easy to separate, reusable. | mdpi.com |
Advanced Purification and Isolation Techniques for this compound
The final purity of this compound is critical, and several advanced techniques can be employed for its isolation and purification. The basic nature of the amine group is a key feature that can be exploited during purification.
One effective method involves acid-base extraction . The crude product can be dissolved in a suitable organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The protonated amine will move to the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent. lookchem.com
Chromatography is a cornerstone of purification.
Column Chromatography: This is the most common method. For a basic compound like this compound, silica (B1680970) gel is a standard stationary phase. However, to prevent streaking or irreversible adsorption, the silica can be pre-treated with a base like triethylamine, or a small percentage of ammonia (B1221849) can be added to the eluent system (e.g., hexane/ethyl acetate (B1210297) with 1% NH4OH).
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, reverse-phase Prep-HPLC is an excellent option. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with an additive like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks, can provide highly pure fractions of the product as a salt, which can then be converted back to the free base.
Crystallization and Salt Formation: If the final compound is a solid, recrystallization from a suitable solvent system is a powerful purification technique. Alternatively, the amine can be converted into a stable, crystalline salt, such as a hydrochloride or picrate (B76445). lookchem.com These salts often have better crystallization properties than the free base. The pure salt can be isolated by filtration and then, if required, the free base can be regenerated. lookchem.com
Table 3: Purification and Isolation Techniques
| Technique | Principle | Application Notes for this compound |
|---|---|---|
| Acid-Base Extraction | Exploits the basicity of the amine to separate it from neutral or acidic impurities. | Dissolve crude product in ether/ethyl acetate, extract with dilute HCl, basify the aqueous layer, and re-extract the pure amine. lookchem.com |
| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Use a deactivated silica gel or a mobile phase containing a small amount of base (e.g., triethylamine) to improve elution. |
| Crystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to cool slowly to form pure crystals. | The final product, if solid, can be recrystallized. Alternatively, form a hydrochloride or picrate salt for easier crystallization. lookchem.com |
| Vacuum Distillation | Purification of a liquid by boiling under reduced pressure. | If the compound is a high-boiling liquid, this method can remove non-volatile impurities. lookchem.com |
Comprehensive Spectroscopic and Crystallographic Characterization of N 2 Methylpropyl Quinolin 5 Amine
X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformational Analysis of N-(2-methylpropyl)quinolin-5-amine
Single-Crystal X-ray Structure Determination and Refinement
Information regarding the crystal system, space group, unit-cell dimensions, and refinement statistics for this compound is not available. The determination of these parameters requires single-crystal X-ray diffraction analysis, which has not been reported for this compound.
Supramolecular Interactions and Crystal Packing of this compound
A description of the supramolecular interactions, such as hydrogen bonding, π-π stacking, or other non-covalent forces that govern the three-dimensional arrangement of molecules in the crystalline state, cannot be provided without the prerequisite crystallographic data. Analysis of crystal packing is entirely dependent on the results from a single-crystal X-ray structure determination.
Advanced Computational and Theoretical Studies on N 2 Methylpropyl Quinolin 5 Amine
Quantum Chemical Investigations on N-(2-methylpropyl)quinolin-5-amine Electronic Structure
Quantum chemical methods are fundamental in predicting the electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these techniques provide a quantitative description of electron distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ekb.eg It is frequently employed to optimize the molecular geometry to its minimum energy conformation. nih.gov For this compound, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), can determine precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. ekb.eg
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. researchgate.net These descriptors, based on conceptual DFT, provide a quantitative measure of various aspects of reactivity. ekb.egnih.gov
Interactive Table: Representative Global Reactivity Descriptors Calculated by DFT
| Descriptor | Formula | Typical Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Hard molecules have a large energy gap. nih.gov |
| Global Softness (S) | 1 / (2η) | The inverse of hardness; soft molecules are more reactive. ekb.eg |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. ekb.eg |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to accept electrons. ekb.eg |
Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecular surface. mdpi.com The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for understanding intermolecular interactions. nih.govnih.gov
Ab initio calculations, which are based on first principles without reliance on empirical data, are used to predict various molecular properties. These methods can be employed to calculate important thermochemical data for this compound, such as its standard enthalpy of formation (ΔHf), entropy (S), and heat capacity (Cv). These values are essential for understanding the molecule's stability and behavior under different thermodynamic conditions.
Furthermore, ab initio methods can accurately predict spectroscopic signatures. For instance, theoretical calculations can generate an infrared (IR) spectrum by computing the vibrational frequencies of the molecule's bonds. This predicted spectrum can be compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. nih.gov
Interactive Table: Representative Data from Ab Initio Calculations
| Property | Description | Application |
| Enthalpy of Formation (ΔHf) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | Assesses the thermodynamic stability of the molecule. |
| Vibrational Frequencies | Frequencies at which molecular bonds vibrate. | Predicts the positions of absorption peaks in an IR spectrum for structural verification. nih.gov |
| NMR Chemical Shifts | The resonant frequency of a nucleus relative to a standard. | Aids in the assignment of signals in experimental ¹H and ¹³C NMR spectra. nih.gov |
Molecular Dynamics and Conformational Space Exploration of this compound
While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation for this compound would involve calculating the forces between atoms and using them to simulate the molecule's motion, providing a view of its conformational flexibility.
The primary goal of such a simulation is to explore the molecule's conformational space. The N-(2-methylpropyl) side chain can rotate around its bonds, leading to various spatial arrangements or conformers. MD simulations can identify the most stable and frequently occurring conformers by analyzing the simulation trajectory. mdpi.com This information is vital because the biological activity of a molecule can be highly dependent on its conformation. Understanding the dynamic behavior and preferential shapes of this compound is a prerequisite for studying its interactions with biological targets.
Theoretical Modeling of this compound Interactions with Biomolecular Targets (Excluding Clinical Efficacy)
Computational techniques are invaluable for predicting how a small molecule like this compound might interact with proteins or other biomolecular targets, guiding further experimental work.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov In a docking study of this compound, the molecule would be placed into the binding site of a target protein whose three-dimensional structure is known. The docking algorithm then samples numerous possible conformations and orientations of the ligand within the binding site, scoring each one. mdpi.com
The score, typically expressed as a binding affinity or docking score in kcal/mol, estimates the strength of the interaction. A lower (more negative) score generally indicates a more stable protein-ligand complex. nih.govnih.gov The results also provide a detailed view of the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's binding pocket. nih.gov
Interactive Table: Illustrative Molecular Docking Results
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase A | -7.5 | LYS-72, GLU-91, VAL-57 |
| Tubulin | -8.2 | CYS-241, LEU-248, ALA-316 |
| HIV-1 Reverse Transcriptase | -6.9 | TYR-181, LYS-101, PRO-236 |
A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. scienceopen.com A pharmacophore model for this compound can be generated in two primary ways:
Ligand-Based: If a set of molecules with known activity against a target is available, their common chemical features are aligned to create a pharmacophore model. scienceopen.com
Structure-Based: If the 3D structure of the target protein's binding site is known, the key interaction points within the site can be used to define the pharmacophore features. nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening. nih.gov In this process, large digital libraries containing millions of chemical compounds are computationally searched to find other molecules that match the pharmacophore model. nih.govscienceopen.com This methodology allows for the rapid identification of new compounds that are structurally diverse but possess the necessary features to potentially interact with the same biological target, serving as a powerful tool in the early stages of drug discovery. nih.gov
Reaction Mechanism Elucidation and Transition State Analysis Involving this compound
A thorough search of scientific literature did not yield any specific studies on the elucidation of reaction mechanisms or transition state analysis involving this compound. Such research would typically employ quantum mechanical calculations to map the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products. This involves characterizing the geometry and energy of all stationary points, including reactants, products, intermediates, and transition states.
For a molecule like this compound, this analysis would be crucial for understanding its reactivity, potential synthetic pathways, and degradation mechanisms. The absence of such studies indicates a significant area for future research.
Table 1: Illustrative Data for Reaction Mechanism and Transition State Analysis
| Parameter | Status |
| Investigated Reaction(s) | No published data available |
| Computational Method(s) | No published data available |
| Key Intermediates Identified | No published data available |
| Transition State Geometry | No published data available |
| Calculated Activation Energy | No published data available |
| Note: This table illustrates the type of data that would be generated from such a study; however, the values are listed as "No published data available" due to the lack of specific research on this compound. |
Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound
The prediction of spectroscopic parameters through computational methods is a powerful tool for structural elucidation and for understanding the electronic properties of a molecule. These theoretical calculations can provide data for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The accuracy of these predictions is then typically validated by comparison with experimentally acquired spectra.
For this compound, there are no published studies that report a comprehensive theoretical prediction of its spectroscopic parameters and the subsequent comparison with experimental data. Such a study would provide valuable information for the unambiguous identification of the compound and would offer insights into its molecular and electronic structure.
Table 2: Illustrative Data for Predicted vs. Experimental Spectroscopic Parameters
| Spectroscopic Technique | Predicted Parameter | Experimental Validation |
| ¹H NMR Chemical Shifts (ppm) | No published data available | No published data available |
| ¹³C NMR Chemical Shifts (ppm) | No published data available | No published data available |
| Key IR Vibrational Frequencies (cm⁻¹) | No published data available | No published data available |
| UV-Vis Absorption Maxima (λmax, nm) | No published data available | No published data available |
| Note: This table demonstrates the comparative data that would be presented in such a study. The entries reflect the current absence of this specific research for this compound. |
Exploration of N 2 Methylpropyl Quinolin 5 Amine in Advanced Chemical Technologies Excluding Clinical/therapeutic
Applications in Materials Science and Organic Electronics
The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a key component in the design of various functional materials due to its rigid, planar structure and unique electronic properties. These characteristics are foundational to its use in materials science and organic electronics.
N-(2-methylpropyl)quinolin-5-amine as a Building Block for Functional Polymers and Dendrimers
Functional polymers and dendrimers are macromolecules engineered for specific properties and applications. Amine-functionalized molecules are often used as monomers or core units in their synthesis. For instance, polymers bearing amine groups are valuable for their ability to conjugate with other molecules. rsc.org The synthesis of such polymers can be achieved through various methods, including the cationic ring-opening polymerization of monomers like 2-oxazolines, which can produce well-defined polymers with amine functionalities. rsc.org
Dendrimers are highly branched, tree-like polymers with a well-defined structure. mdpi.com Polyamidoamine (PAMAM) dendrimers, for example, are built from an amine core and have found applications in areas like metal ion adsorption. mdpi.com The synthesis of dendrimers can be tailored to control their size, shape, and surface functionality.
Photophysical Applications in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Sensors (Material Science Focus)
Quinoline derivatives are widely explored for their photophysical properties and have been utilized in the development of Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors. The performance of OLEDs is largely determined by the chemical and physical properties of their constituent organic materials. nih.gov Platinum(II) complexes incorporating phenylisoquinoline or tetrahydroquinoline ligands have been synthesized and studied as emitters in OLEDs, demonstrating efficiencies that make them promising for lighting applications. nih.gov
In the realm of fluorescent sensors, the quinoline moiety serves as a robust fluorophore. crimsonpublishers.commdpi.com Its derivatives have been designed to detect various analytes, including metal ions. rsc.org The mechanism of sensing often involves processes like Photo-Induced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), leading to a detectable change in fluorescence upon binding to the target. rsc.org For instance, quinoline-based probes have been developed for the dual detection of Zn²⁺ and Mg²⁺ ions. rsc.org
Despite the extensive research on quinoline-based materials for photophysical applications, specific data on the fluorescence quantum yield, emission spectra, or performance in OLEDs for this compound are not available in the reviewed literature.
Role as a Ligand in Catalysis and Coordination Chemistry
The nitrogen atom in the quinoline ring and the exocyclic amine group in this compound make it a potential ligand for coordinating with metal centers. The resulting metal complexes can exhibit catalytic activity in various organic transformations.
Organocatalytic Applications of this compound
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral amines are a prominent class of organocatalysts, often employed in asymmetric synthesis. While related chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been used as ligands in metal-based catalysts for asymmetric reactions, there is no specific literature detailing the use of this compound as a standalone organocatalyst.
Design and Synthesis of Metal Complexes with this compound Ligands
Transition metal complexes with quinoline-containing ligands are a significant area of research due to their diverse applications, including catalysis. nih.gov For example, amido-quinoline-based ligands have been used to synthesize hafnium and zirconium complexes that are active catalysts for ethylene/1-octene copolymerization. mdpi.com The synthesis of these complexes often involves the reaction of the quinoline-based ligand with a suitable metal salt. mdpi.com
A search of the available literature did not yield any specific studies on the design, synthesis, or catalytic activity of metal complexes formed with this compound as a ligand.
Development of Chemical Sensors and Probes for Environmental and Biological Research (In Vitro Focus)
Quinoline-based fluorescent probes are valuable tools for the detection and imaging of biologically and environmentally important species. crimsonpublishers.com Their applications range from detecting metal ions to imaging specific cellular components or analytes in vitro. crimsonpublishers.commdpi.com For example, pyrroloquinoline derivatives have been developed as fluorescent probes for the selective detection of lysine (B10760008) in living cells. mdpi.com
While the general class of quinoline derivatives shows great promise in this area, no research was found that specifically utilizes this compound for the development of chemical sensors or probes for environmental or in vitro biological research.
Chemo- and Fluoro-sensing Capabilities for Metal Ions and Small Molecules
The detection of specific metal ions and small molecules is crucial in environmental monitoring, industrial process control, and biological research. Fluorescent chemosensors are particularly valued for their high sensitivity and the ability to provide real-time spatial information. The quinoline nucleus is a well-established fluorophore whose derivatives are frequently employed in the design of such sensors.
While direct studies on the chemo-sensing properties of this compound are not prominent in the available literature, the foundational quinoline-amine structure is known to be highly effective for this purpose. Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are common fluorogenic chelators for metal ions such as Zn²⁺. mdpi.comnih.gov The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the coordination of a metal ion to the sensor molecule modulates its fluorescence output. For instance, many quinoline-based sensors are weakly fluorescent on their own but form highly fluorescent complexes upon binding to specific metal ions. mdpi.com
Researchers have synthesized various quinoline derivatives to act as selective sensors.
Quinoline-based thiazole (B1198619) derivatives have been developed for the detection of Fe³⁺, Fe²⁺, and Cu²⁺, operating through a fluorescence quenching mechanism. acs.org
Alkylated quinoline-2-thiol (B7765226) derivatives are fluorescent and exhibit changes in their emission in response to both heavy metals and pH variations. researchgate.netsemanticscholar.org
8-hydroxyquinoline (8-HQ) derivatives can block the Excited-State Intramolecular Proton Transfer (ESIPT) process upon metal ion complexation, which restores and enhances fluorescence, making them effective sensors. ou.ac.lk
The N-(2-methylpropyl) group on the 5-amino position of the quinoline ring could theoretically influence the sensor's selectivity and photophysical properties through steric and electronic effects. However, specific research to confirm and characterize these potential capabilities for this compound is required.
Table 1: Examples of Quinoline-Based Chemosensors and their Properties
| Sensor Class | Target Analyte(s) | Sensing Mechanism | Reference |
|---|---|---|---|
| Quinoline-based Thiazoles | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | acs.org |
| 8-Hydroxyquinoline (8-HQ) Derivatives | Metal Ions (e.g., Fe²⁺) | ESIPT Blockade, Colorimetric Change | ou.ac.lk |
| 8-Amidoquinoline Derivatives | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | mdpi.comnih.gov |
| Alkylated Quinoline-2-thiol | Heavy Metals, pH | Fluorescence Reduction | researchgate.netsemanticscholar.org |
Mechanistic Studies of this compound as a Research Tool in Chemical Biology
Chemical biology utilizes small molecules as probes to investigate and manipulate biological processes at a molecular level. Quinoline derivatives, with their diverse biological activities, serve as valuable scaffolds for developing such research tools. researchgate.netnih.govresearchgate.net
Specific mechanistic studies employing this compound as a research tool are not detailed in the reviewed scientific literature. However, studies on structurally related quinoline compounds provide insight into the potential applications of this chemical class. For example, a series of quinolin-4(1H)-imine derivatives were investigated for their antileishmanial properties. Mechanistic studies revealed that these compounds act, at least in part, by interfering with mitochondrial function. The lead compound was found to efficiently inhibit oxygen consumption and significantly decrease the mitochondrial membrane potential in Leishmania infantum, identifying it as a tool to probe mitochondrial pathways in these organisms. nih.gov Such compounds allow researchers to dissect the roles of specific cellular functions and pathways, like mitochondrial respiration, in the context of disease.
Given the established bioactivity of the quinoline scaffold, this compound could potentially be explored as a molecular probe. Its specific substitution pattern would define its interactions with biological targets, making it a candidate for screening and subsequent mechanistic investigation in various biological systems.
Investigations in Agricultural Chemistry and Crop Protection (Mechanistic Studies, Not Efficacy/Safety)
In agricultural science, there is a continuous need for novel molecules to protect crops and enhance growth. Research in this area includes identifying compounds with unique modes of action. While the primary application of many quinoline derivatives is in medicine, some have found use in agriculture. A prominent example is 8-hydroxyquinoline, whose utility extends to being a precursor for certain pesticides. nih.gov
However, detailed investigations into the mechanistic role of this compound specifically within agricultural chemistry or crop protection are not readily found in the public scientific literature. The potential for this compound or its close analogues to be developed for agricultural purposes remains an open area for research.
Precursor Synthesis for Complex Natural Products and Bioactive Heterocycles
One of the most significant roles for functionalized core structures in chemistry is serving as a starting material or key intermediate for the construction of more complex molecules. The quinoline ring system is a frequent foundation for building bioactive heterocycles and analogues of natural products. rsc.orgacs.orgrsc.org
While direct examples of this compound being used as a precursor are limited, the utility of a very closely related scaffold, 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine, is documented in synthetic procedures. This demonstrates the value of the N-(2-methylpropyl) quinoline amine moiety as a building block. For instance, this core structure is used as a precursor to synthesize more complex, substituted imidazo[4,5-c]quinoline derivatives. These reactions show that the N-(2-methylpropyl) group is a stable substituent that is carried through multi-step synthetic sequences to yield larger, potentially bioactive molecules. sigmaaldrich.comprepchem.com
The synthesis of these more elaborate structures, such as N-benzyl and 2-(1-methoxypentyl) derivatives, from the N-(2-methylpropyl) quinoline amine core highlights its role as a foundational scaffold in diversity-oriented synthesis, aiming to create libraries of new compounds for biological screening. sigmaaldrich.comprepchem.com
Table 2: Use of N-(2-methylpropyl) Quinoline Amine Core as a Synthetic Precursor
| Precursor Core | Reagents/Conditions | Synthesized Complex Heterocycle | Reference |
|---|---|---|---|
| 4-amino-α-butyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-2-methanol | Sodium hydride, then Methyl iodide | 2-(1-Methoxypentyl)-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine | prepchem.com |
Advanced Analytical Methodologies for N 2 Methylpropyl Quinolin 5 Amine Research
Chromatographic Techniques for Purity Profiling and Quantitative Analysis of N-(2-methylpropyl)quinolin-5-amine
Chromatography is the cornerstone of separation science, indispensable for assessing the purity of this compound and quantifying it. The choice of technique depends on the compound's volatility, polarity, and the nature of the impurities to be resolved.
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile and thermally sensitive compounds like quinoline (B57606) derivatives. For this compound, reversed-phase HPLC is typically the method of choice. This involves a non-polar stationary phase (like C18 or C8) and a polar mobile phase.
Detailed research on analogous compounds, such as the anticancer agent lenvatinib (B1674733) (a quinoline derivative) and various other substituted quinolines, demonstrates the utility of HPLC. nih.gov Chromatographic separation is often achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, frequently modified with additives like formic acid or acetic acid to improve peak shape and resolution by ensuring the amine is protonated. nih.govresearchgate.net Detection is commonly performed using a UV detector, as the quinoline ring system is a strong chromophore. For more selective and sensitive analysis, a mass spectrometer can be used as the detector (LC-MS). Purity determination by HPLC for novel 8-amino-quinoline derivatives has confirmed the suitability of C18 columns with acetonitrile/water mobile phases for achieving high-purity measurements (≥95%). nih.gov
Table 1: Representative HPLC Conditions for Analysis of Quinoline Derivatives
| Parameter | Condition | Compound Type | Reference |
|---|---|---|---|
| Column | XTerra MS C18 (50 mm × 2.1 mm) | Quinoline Metabolites | nih.gov |
| Mobile Phase | A: Formic acid in water; B: Acetonitrile (Gradient) | Quinoline Metabolites | nih.gov |
| Flow Rate | 0.2 mL/min | Quinoline Metabolites | nih.gov |
| Column | Hypersil C18 ODS (250 × 4.6 mm, 5 µm) | 8-Amino-Quinoline Derivatives | nih.gov |
| Mobile Phase | Acetonitrile/Water (Gradient) | 8-Amino-Quinoline Derivatives | nih.gov |
| Detection | UV at 240 nm | 8-Amino-Quinoline Derivatives | nih.gov |
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be an effective tool for profiling volatile impurities or for analyzing the compound after derivatization. Studies on related 8-aminoquinoline (B160924) derivatives have shown that GC-MS analysis is feasible, particularly after conversion to more volatile trimethylsilyl (B98337) (TMS) ethers, which is especially useful for hydroxylated metabolites. nih.gov
For the direct analysis of quinoline and its derivatives, a low-polarity capillary column, such as a DB-5MS (5% diphenyl/95% dimethyl polysiloxane), is often used. madison-proceedings.com The temperature program typically starts at a moderate temperature (e.g., 90°C) and ramps up to a higher temperature (e.g., 260°C) to elute compounds with varying boiling points. madison-proceedings.com The use of a mass spectrometer as a detector (GC-MS) is standard, as it provides definitive identification of separated components based on their mass spectra.
This compound is not inherently chiral. However, if chiral centers are introduced through substitution or if chiral impurities are present, Supercritical Fluid Chromatography (SFC) becomes a highly relevant and powerful technique for enantiomeric separation. SFC is well-established for the chiral separation of amines. wiley.comresearchgate.net The technique uses supercritical CO2 as the primary mobile phase, which offers advantages of high efficiency and reduced analysis time compared to HPLC. chromatographyonline.com
Successful chiral separations of primary amines are often achieved using specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., CHIRALPAK series) are widely used, often requiring the addition of a basic or acidic modifier to the mobile phase to achieve separation. nih.gov For primary amines specifically, crown ether-based CSPs, such as Crownpak® CR-I (+), have demonstrated excellent performance, typically using an acidic modifier like trifluoroacetic acid (TFA). wiley.com This makes SFC a critical tool for controlling the stereochemical purity of chiral quinolinamine derivatives.
Hyphenated Techniques for Structural Confirmation and Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the unambiguous identification of this compound and its related substances.
LC-MS and GC-MS/MS : Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the definitive techniques for structural confirmation. Following chromatographic separation, the mass spectrometer provides the molecular weight of the compound from the molecular ion (e.g., [M+H]⁺ in ESI-MS) and structural information from its fragmentation pattern. nih.gov LC-MS/MS analysis of quinoline alkaloids has been used to identify and characterize multiple related compounds in complex mixtures. researchgate.netresearchgate.net Similarly, GC-MS studies on 8-aminoquinoline derivatives have identified characteristic fragmentation ions that are diagnostic for the quinoline core and its substituents. nih.gov This level of detail is crucial for identifying unknown impurities and degradation products.
ICP-MS for Metal Content : Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an ultra-sensitive technique for the determination of trace and ultra-trace elemental impurities. libretexts.org In the context of this compound synthesis, which may involve metal catalysts (e.g., palladium, copper, ruthenium), ICP-MS is the method of choice for quantifying residual metal content. researchgate.netmdpi.com The technique can detect metals at concentrations down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, ensuring the final compound meets stringent purity requirements for pharmaceutical or other high-purity applications. pacificbiolabs.comnih.gov
Table 2: Potential Metal Impurities and ICP-MS Detection
| Potential Metal Contaminant | Likely Source | Typical Detection Limit (ICP-MS) | Reference |
|---|---|---|---|
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki) | < 1 µg/L (ppb) | libretexts.org |
| Copper (Cu) | Ullmann condensation, click chemistry | < 1 µg/L (ppb) | nih.gov |
| Ruthenium (Ru) | Catalyzed reactions | < 1 µg/L (ppb) | researchgate.net |
| Rhodium (Rh) | Catalytic hydrogenation/amination | < 0.5 µg/L (ppb) | libretexts.org |
Electrochemical Characterization and Redox Behavior of this compound
Electrochemical methods, such as cyclic voltammetry (CV), provide insight into the redox properties of a molecule—its ability to be oxidized or reduced. The electrochemical behavior of quinoline derivatives is strongly influenced by the nature and position of substituents on the quinoline ring. researchgate.netnih.gov The N-(2-methylpropyl)amino group at the 5-position is an electron-donating group, which is expected to make the quinoline ring system easier to oxidize compared to unsubstituted quinoline.
Studies on related 6-(dimethylamino)quinoline-5-carbaldehyde have shown that the presence of the amino group facilitates oxidation. nih.gov Conversely, electron-withdrawing groups, such as a nitro group, make the quinoline ring easier to reduce. researchgate.net By studying the oxidation and reduction potentials of this compound, researchers can understand its electronic properties, predict its behavior in different chemical environments, and assess its potential as an antioxidant or in electro-optical applications. researchgate.net
Table 3: Electrochemical Properties of Substituted Quinolines
| Compound | Technique | Key Finding | Reference |
|---|---|---|---|
| 6-(dimethylamino)quinoline-5-carbaldehyde | Cyclic Voltammetry | Presence of methyl group facilitates oxidation. | nih.gov |
| 6-nitro-4-phenylquinoline | Cyclic Voltammetry | Shows multistep reversible reduction; easiest to reduce among tested compounds. | researchgate.net |
| 4-Thiosubstituted quinolines | Voltammetry | Effective traps of free radicals, indicating antioxidant properties. | researchgate.net |
Spectrophotometric Quantification Methods (e.g., UV-Vis, Fluorimetry)
Spectrophotometric methods are fundamental for the routine quantification of this compound, leveraging its interaction with light.
UV-Vis Spectrophotometry : The quinoline scaffold possesses a strong chromophore that absorbs light in the ultraviolet-visible (UV-Vis) region. The absorption spectrum is characterized by one or more specific wavelengths of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration of the compound in a solution. Studies of various amino-substituted quinolines show strong absorbance in the 300-500 nm range. researchgate.net This relationship forms the basis for a simple, rapid, and cost-effective method for quantification. The specific λmax and molar absorptivity for this compound would need to be determined experimentally.
Fluorimetry : Many quinoline derivatives, particularly those with amino substituents, are known to be fluorescent. researchgate.net Fluorescence spectroscopy (fluorimetry) is often significantly more sensitive and selective than UV-Vis absorption spectroscopy. The compound is excited at a specific wavelength, and the emitted light is detected at a longer wavelength. The intensity of the emitted fluorescence is proportional to the compound's concentration. The presence of the amino group in this compound suggests it may exhibit useful fluorescence, which could be exploited for highly sensitive quantification, for instance, in biological or environmental samples. Some quinoline derivatives are known to emit in the green region of the spectrum with high quantum yields. researchgate.net
Table 4: Spectroscopic Properties of Aminoquinoline Derivatives
| Compound Type | Technique | Typical Absorption Range (λmax) | Key Feature | Reference |
|---|---|---|---|---|
| Aminoquinoline derivatives | UV-Vis Spectroscopy | 300 - 500 nm | Strong absorption due to quinoline chromophore. | researchgate.net |
| 2,4-Diphenylquinolines (amino-substituted) | UV-Vis Spectroscopy | ~350 - 450 nm | Substituent character strongly influences absorption. | researchgate.netresearchgate.net |
| Amino-substituted quinolines | Fluorimetry | Emission in visible range (e.g., green) | Amino group enhances fluorescence properties. | researchgate.net |
| 8-Amino-quinoline derivatives | UV-Vis Spectroscopy | 270 - 500 nm | Isosbestic shift upon metal chelation. | nih.gov |
Automation and High-Throughput Screening in this compound Synthesis and Characterization
The landscape of chemical research and drug discovery has been significantly reshaped by the integration of automation and high-throughput screening (HTS) technologies. semanticscholar.orgyoutube.com These methodologies allow for the rapid synthesis and evaluation of vast libraries of chemical entities, accelerating the identification of compounds with desired properties. semanticscholar.org In the context of this compound and its analogues, automation and HTS are pivotal in optimizing synthesis pathways and characterizing their potential applications.
The synthesis of quinoline derivatives, a core structure in many biologically active compounds, has traditionally involved multi-step processes that can be time-consuming and labor-intensive. mdpi.comrsc.org However, recent advancements have seen the development of automated and continuous flow systems for the synthesis of quinolines and related heterocycles. researchgate.net These systems offer numerous advantages over conventional batch processing, including enhanced reaction control, improved safety, and greater scalability. beilstein-journals.org
Automated Synthesis of this compound Analogues
An automated synthesis platform for generating a library of this compound analogues would typically employ a modular flow chemistry setup. This approach allows for the systematic variation of substituents on the quinoline core and the amine side chain. The synthesis could be conceptualized based on established quinoline synthesis methods, such as the Skraup, Doebner-von Miller, or Friedländer reactions, adapted for a flow-through format. mdpi.com
For instance, a potential automated synthesis could involve the reaction of a substituted aniline (B41778) with a suitable carbonyl compound in the presence of a catalyst, with reagents pumped from stock solutions and mixed in a microreactor. The reaction conditions, such as temperature, pressure, and residence time, can be precisely controlled and optimized by the automated system.
A key component of such an automated system is the integration of in-line purification techniques. beilstein-journals.org Techniques like automated flash chromatography or solid-phase extraction can be incorporated to purify the crude product stream, yielding the desired compounds with high purity without manual intervention. beilstein-journals.orgharvard.edu
Below is an illustrative data table representing a hypothetical automated synthesis campaign for a small library of N-substituted quinolin-5-amine derivatives, showcasing the variation of reactants and the resulting yields.
| Entry | Quinoline Precursor | Amine | Automated Synthesis Method | Reaction Time (min) | Yield (%) | Purity (%) |
| 1 | 5-aminoquinoline (B19350) | Isobutylamine | Flow Chemistry (Friedländer) | 15 | 85 | 98 |
| 2 | 5-aminoquinoline | tert-Butylamine | Flow Chemistry (Friedländer) | 20 | 78 | 97 |
| 3 | 5-aminoquinoline | Cyclopentylamine | Flow Chemistry (Friedländer) | 18 | 82 | 99 |
| 4 | 6-methoxy-5-aminoquinoline | Isobutylamine | Flow Chemistry (Friedländer) | 16 | 88 | 98 |
| 5 | 7-chloro-5-aminoquinoline | Isobutylamine | Flow Chemistry (Friedländer) | 17 | 80 | 96 |
This table is for illustrative purposes and represents the type of data generated from an automated synthesis platform.
High-Throughput Screening for Characterization
Following automated synthesis, HTS is employed to rapidly characterize the synthesized compounds. researchgate.net This involves the use of robotic systems to handle microplates, allowing for thousands of compounds to be tested in parallel. semanticscholar.org The assays used in HTS are designed to measure specific chemical or biological activities.
For this compound and its derivatives, HTS assays could be developed to screen for various properties, such as binding affinity to a particular biological target or catalytic activity. For example, fluorescence-based assays are commonly used in HTS due to their high sensitivity and compatibility with miniaturization. nih.gov
A typical HTS workflow would involve:
Compound Library Preparation : The synthesized compounds are dissolved in a suitable solvent, typically DMSO, and arrayed in microplates.
Assay Miniaturization : The assay is optimized to be performed in a small volume (microliters) in high-density microplates (e.g., 384- or 1536-well plates). semanticscholar.org
Robotic Automation : Liquid handling robots are used to dispense the compounds, reagents, and cells or proteins into the assay plates.
Data Acquisition : A plate reader measures the output of the assay (e.g., fluorescence, luminescence, or absorbance).
Data Analysis : Sophisticated software is used to process the large datasets generated, identify "hits" (active compounds), and determine structure-activity relationships.
The following table illustrates hypothetical data from a high-throughput screening assay to identify inhibitors of a specific enzyme from a library of N-substituted quinolin-5-amine derivatives.
| Compound ID | Structure | Concentration (µM) | Inhibition (%) |
| This compound | C₁₄H₁₆N₂ | 10 | 75 |
| N-butylquinolin-5-amine | C₁₃H₁₄N₂ | 10 | 68 |
| N-cyclohexylquinolin-5-amine | C₁₅H₁₈N₂ | 10 | 82 |
| N-(2-phenylethyl)quinolin-5-amine | C₁₇H₁₆N₂ | 10 | 45 |
| N-benzylquinolin-5-amine | C₁₆H₁₄N₂ | 10 | 55 |
This table is for illustrative purposes and represents the type of data generated from a high-throughput screening campaign.
The integration of automated synthesis and high-throughput screening provides a powerful platform for the rapid exploration of the chemical space around this compound. nih.govresearchgate.net This approach not only accelerates the discovery of new compounds with potentially valuable properties but also facilitates the optimization of their synthesis and characterization in a resource-efficient manner. wordpress.comrsc.org
Future Prospects and Emerging Research Frontiers for N 2 Methylpropyl Quinolin 5 Amine
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery for N-(2-methylpropyl)quinolin-5-amine Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery by analyzing vast datasets to predict molecular properties and reaction outcomes. aimlic.compreprints.orgnih.gov For this compound, these technologies offer powerful tools to explore its chemical space and design novel derivatives with tailored functionalities.
Predictive Synthesis and Reaction Outcome Modeling
One of the most significant challenges in synthetic chemistry is the accurate prediction of reaction outcomes. Machine learning models, trained on extensive databases of chemical reactions, can forecast the major products, yields, and optimal conditions for reactions involving the quinoline (B57606) scaffold. acs.orgmit.edunih.gov For derivatives of this compound, AI can predict the viability of various synthetic routes, such as functionalization of the quinoline ring or modification of the N-alkyl group.
Table 1: Illustrative Application of ML in Predicting Synthesis Outcomes
| Parameter | Traditional Approach | AI-Powered Approach | Potential Advantage |
|---|---|---|---|
| Route Scouting | Manual literature search; reliance on established, often limited, methods. | Algorithmic analysis of all known quinoline syntheses; suggestion of novel, untested routes. | Discovery of more efficient or higher-yielding synthetic pathways. |
| Condition Optimization | Time-consuming, multi-variable experimental screening (e.g., solvent, temperature, catalyst). | ML model predicts optimal conditions based on learned patterns from thousands of similar reactions. preprints.org | Rapid identification of ideal reaction parameters, reducing experimental workload. |
| Yield Prediction | Estimation based on analogous reactions; often imprecise. | Quantitative prediction of product yield with a calculated confidence score. nih.gov | Better resource planning and prioritization of high-potential reactions. |
De Novo Design and Optimization of Related Scaffolds
Beyond predicting outcomes of known reactions, generative AI models can design entirely new molecules (de novo design) from scratch. nih.govnih.govfrontiersin.org These algorithms, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can be trained on the structural rules of quinoline derivatives and then tasked to generate novel compounds that adhere to a specific set of desired properties (e.g., enhanced binding affinity to a biological target, improved solubility). nih.govfrontiersin.org
Starting with the this compound scaffold, a generative model could produce thousands of virtual derivatives by modifying substituents, altering the alkyl chain, or even suggesting alternative heterocyclic cores. These virtual libraries can then be screened computationally for their predicted activity and properties, allowing researchers to focus their synthetic efforts on the most promising candidates. This approach dramatically accelerates the discovery of new molecules with potentially valuable applications. nih.govyoutube.com
Exploration in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which studies chemical systems composed of multiple molecules linked by non-covalent forces, offers a new dimension for the application of this compound. researchgate.net The formation of "host-guest" complexes, where one molecule (the guest) fits into the cavity of a larger molecule (the host), can alter the guest's physical and chemical properties. taylorfrancis.com
The quinoline moiety of this compound can act as a guest, interacting with various macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. taylorfrancis.com The π-electron system of the quinoline ring can participate in π-π stacking or hydrophobic interactions within the host's cavity. The N-(2-methylpropyl) group and the amine function at the 5-position would influence the binding affinity and orientation within the host. For instance, evidence suggests that quinolinium salts can be encapsulated by polyethylene glycol molecules through supramolecular interactions. nih.gov The study of these host-guest systems could lead to applications in areas such as:
Controlled Release Systems: Encapsulation could protect the molecule from degradation and allow for its controlled release in response to specific stimuli.
Enhanced Solubility: Complexation with a hydrophilic host like a cyclodextrin could improve the aqueous solubility of the compound.
Sensing and Detection: Changes in spectroscopic properties (e.g., fluorescence) upon host-guest complexation could be harnessed to develop sensors for specific analytes. nih.gov
Green and Sustainable Chemistry Initiatives for this compound Production
The chemical industry is increasingly focused on developing environmentally benign synthetic processes. Green chemistry principles—such as maximizing atom economy, using safer solvents, and employing catalytic methods—are central to this effort. researchgate.net The synthesis of this compound and its derivatives is an area ripe for such innovations.
Traditional methods for N-alkylation of amines often rely on stoichiometric amounts of harsh reagents and produce significant waste. manchester.ac.uk Modern, sustainable alternatives are being actively researched. One promising strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" reaction, where an alcohol serves as the alkylating agent, with water as the only byproduct. rsc.orgacs.orgorganic-chemistry.org This process, often catalyzed by transition metals like ruthenium or palladium, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the final N-alkylated product. rsc.orgorganic-chemistry.org
Table 2: Comparison of Synthetic Routes for N-Alkylation
| Method | Alkylating Agent | Catalyst/Reagent | Byproduct | Sustainability Aspect |
|---|---|---|---|---|
| Classical N-Alkylation | Alkyl Halides (e.g., isobutyl bromide) | Stoichiometric Base | Halide Salts | Low atom economy; formation of inorganic waste. |
| Reductive Amination | Aldehyde/Ketone (e.g., isobutyraldehyde) | Reducing Agent (e.g., NaBH₃CN) | Stoichiometric Waste | Use of hazardous reducing agents. |
| Hydrogen Auto-Transfer | Alcohol (e.g., isobutanol) | Catalytic Ru, Pd, or Zn complex rsc.orgacs.orgorganic-chemistry.org | Water | High atom economy; water is a benign byproduct; catalytic process. |
| Biocatalysis | Alcohols, Carboxylic Acids | Enzymes (e.g., reductases, oxidases) manchester.ac.uk | Water, CO₂ | Use of renewable feedstocks; high selectivity under mild conditions. manchester.ac.uk |
Furthermore, the synthesis of the core quinoline ring itself can be made greener through the use of nanocatalysts (e.g., based on cobalt or nickel) which can offer high efficiency and recyclability. acs.org
Advanced In Situ Spectroscopic Monitoring of this compound Reactions
To optimize chemical reactions, particularly under green or continuous flow conditions, it is crucial to understand their kinetics and mechanisms in real time. Process Analytical Technology (PAT) utilizes in situ spectroscopic methods to monitor reactions as they occur, providing a continuous stream of data without the need for sampling. mt.commt.com
For the synthesis of this compound, several techniques could be employed:
FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, intermediates, and products by monitoring their characteristic functional group vibrations. mt.comamericanpharmaceuticalreview.com For example, the disappearance of the N-H stretch of 5-aminoquinoline (B19350) and the appearance of new C-N stretches would indicate product formation.
UV-Vis Spectroscopy: The extended aromatic system of the quinoline ring possesses a distinct UV-Vis spectrum. This can be used to monitor the progress of the reaction that forms the quinoline ring or any subsequent functionalization. americanpharmaceuticalreview.com
NMR Spectroscopy: Online NMR provides detailed structural information, allowing for unambiguous identification and quantification of all species in the reaction mixture in real time. news-medical.net This is particularly powerful for identifying transient intermediates and understanding complex reaction mechanisms.
Implementing these real-time analysis tools allows for precise control over reaction parameters, ensuring higher yields, greater purity, and improved safety. mt.comnews-medical.net
Synergistic Approaches in Multidisciplinary Chemical Research
The future of research on this compound lies not within a single sub-discipline of chemistry, but at the convergence of several. A synergistic approach, combining computational and experimental techniques, will be key to unlocking the full potential of this molecule and its derivatives.
An integrated workflow might look as follows:
In Silico Design: AI and ML algorithms design a library of novel this compound derivatives with predicted high activity for a specific target. nih.gov
Green Synthesis Planning: Predictive models then identify the most efficient and sustainable synthetic routes for the top candidates. preprints.org
Monitored Synthesis: The optimized synthesis is carried out in the lab, potentially in a continuous flow reactor, with in situ spectroscopic tools monitoring the reaction in real time to ensure quality and efficiency. news-medical.net
Supramolecular Formulation: The final compounds are then studied for their host-guest chemistry to improve properties like solubility or to develop novel delivery systems.
Iterative Refinement: Experimental results are fed back into the AI models, further improving their predictive accuracy for the next cycle of design and discovery.
This multidisciplinary strategy, which blends predictive computational power with advanced, sustainable experimental practice, represents the frontier of modern chemical research and offers a comprehensive roadmap for exploring the future prospects of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
